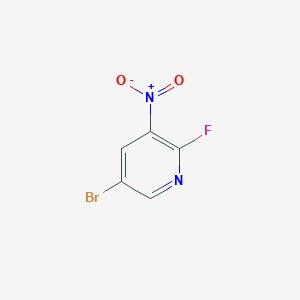

5-Bromo-2-fluoro-3-nitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-fluoro-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrFN2O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDKTJPVCKQTHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652060 | |

| Record name | 5-Bromo-2-fluoro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886372-98-1 | |

| Record name | 5-Bromo-2-fluoro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-fluoro-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 5-Bromo-2-fluoro-3-nitropyridine: A Keystone Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Polysubstituted Pyridine

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions have cemented its place in a multitude of approved therapeutics. Within this class, 5-Bromo-2-fluoro-3-nitropyridine emerges as a highly functionalized and versatile building block. Its strategic arrangement of three distinct functional groups—a bromine atom, a fluorine atom, and a nitro group—on the pyridine core provides medicinal chemists with a powerful tool for constructing complex molecular architectures. This guide offers an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, providing a technical resource for professionals engaged in pharmaceutical research and development. The compound is identified by the CAS number 886372-98-1 .

Compound Profile and Physicochemical Properties

A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis. This compound is a solid at room temperature and possesses a unique combination of features that dictate its solubility, stability, and reactivity.

| Property | Value | Source(s) |

| CAS Number | 886372-98-1 | [1] |

| Molecular Formula | C₅H₂BrFN₂O₂ | [1] |

| Molecular Weight | 220.98 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Appearance | Solid | [2] |

| Purity | Typically ≥97% | [2] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2][3] |

Synthesis and Purification: A Proposed Pathway

While specific, peer-reviewed synthetic procedures for this compound are not abundantly available in the public domain, a plausible and efficient route can be postulated based on established pyridine chemistry. A common strategy for introducing a fluorine at the 2-position of a pyridine ring is through a halogen exchange (HALEX) reaction on a suitable precursor.

A likely precursor for this synthesis is 2,5-dibromo-3-nitropyridine. The rationale for this choice is the differential reactivity of the bromine atoms. The bromine at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) by the adjacent electron-withdrawing nitro group at the 3-position and the ring nitrogen. The bromine at the 5-position is significantly less activated. This differential reactivity should allow for a selective substitution of the 2-bromo substituent with fluoride.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)

Objective: To synthesize this compound from 2,5-dibromo-3-nitropyridine via a halogen exchange reaction.

Materials:

-

2,5-dibromo-3-nitropyridine

-

Spray-dried potassium fluoride (KF) or cesium fluoride (CsF)

-

Dimethyl sulfoxide (DMSO) or Sulfolane (anhydrous)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2,5-dibromo-3-nitropyridine (1.0 eq) and anhydrous potassium fluoride (2.0-3.0 eq).

-

Solvent Addition: Add anhydrous DMSO to the flask to create a slurry. The solvent volume should be sufficient to ensure effective stirring.

-

Heating: Heat the reaction mixture to a high temperature (e.g., 180°C) and maintain for several hours.

-

Causality Insight: High temperatures are necessary to overcome the activation energy for the nucleophilic aromatic substitution. Polar aprotic solvents like DMSO are ideal as they solvate the potassium cation, leaving the fluoride anion more nucleophilic and available to attack the electron-deficient pyridine ring.

-

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material and the formation of the product.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of cold water and stir.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with water and then with brine to remove residual DMSO and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the distinct reactivity of its three functional groups, which can be addressed sequentially or in a controlled manner. The pyridine ring is highly electron-deficient due to the inductive and mesomeric effects of the nitro group and the fluorine atom, as well as the inherent electron-withdrawing nature of the ring nitrogen. This electronic profile dictates its reactivity.

Caption: Key reaction pathways for this compound.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the C2 position is highly activated for SNAr. The C2 position is ortho to both the ring nitrogen and the C3-nitro group, both of which can stabilize the negative charge of the intermediate Meisenheimer complex. Fluorine is an excellent leaving group in SNAr reactions, not because of the stability of the fluoride anion itself, but because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack[4]. This allows for the facile introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, at this position.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling[3]. This reaction allows for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups at this position. The differential reactivity between the C2-F and C5-Br bonds allows for a high degree of chemoselectivity. SNAr reactions can be performed selectively at the C2 position without affecting the C5-Br bond, and subsequently, a cross-coupling reaction can be carried out at the C5 position.

Reduction of the Nitro Group

The nitro group at the C3 position can be readily reduced to an amino group using standard conditions, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid combinations (e.g., Fe or SnCl₂ in HCl). This transformation introduces a versatile amino functionality, which can be used for further derivatization, such as amide bond formation, diazotization, or as a directing group in subsequent reactions.

Applications in Drug Discovery: A Case Study in Kinase Inhibitors

The utility of this compound is prominently highlighted by its use in the synthesis of potent and selective kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

Synthesis of Salt-Inducible Kinase (SIK) Inhibitors

Patents have disclosed the use of this compound in the synthesis of inhibitors for Salt-Inducible Kinases (SIKs)[5]. SIKs are members of the AMP-activated protein kinase (AMPK) family and are implicated in various physiological and pathological processes[6][7]. The synthesis of these inhibitors leverages the sequential reactivity of the building block.

A representative synthetic sequence involves an initial SNAr reaction at the C2 position with a desired amine nucleophile. This is followed by a Suzuki coupling at the C5 position to introduce a larger aromatic or heteroaromatic fragment. Finally, the nitro group is reduced to an amine, which can serve as a key interaction point with the target kinase or be further functionalized.

The strategic choice of this compound is critical. The fluorine at C2 allows for the efficient introduction of a side chain that can occupy a specific pocket in the kinase active site. The bromine at C5 provides the connection point for a larger scaffold that can confer potency and selectivity. The nitro group, upon reduction, yields an amino group that often forms crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for many kinase inhibitors.

Conclusion

This compound is a quintessential example of a modern synthetic building block, designed for efficiency, versatility, and strategic complexity. Its well-defined and differential reactivity allows for the controlled and sequential introduction of various pharmacophoric elements, making it an invaluable tool for medicinal chemists. The successful application of this reagent in the synthesis of advanced kinase inhibitors underscores its importance and potential in the ongoing quest for novel therapeutics. As drug discovery continues to demand molecules of increasing complexity and precision, the utility of such highly functionalized heterocyclic intermediates will only continue to grow.

References

- Google Patents. (2024). US12065443B2 - Compounds and pharmaceutical compositions thereof for the treatment of diseases.

- Google Patents. (2017). WO2017149313A1 - Spiro-condensed pyrrolidine derivatives as deubiquitylating enzymes (dub) inhibitors.

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

-

ACS Publications. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry. Retrieved from [Link]

-

NIH National Library of Medicine. (2015). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

-

Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]

-

bioRxiv. (2021). Structure-based design of selective salt-inducible kinase (SIK) inhibitors. Retrieved from [Link]

-

PubMed. (2023). Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors towards the salt-inducible kinase (SIK) subfamily. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

-

NIH National Library of Medicine. (2016). Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 2-Bromo-5-fluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors towards the salt-inducible kinase (SIK) subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Bromo-2-fluoro-3-nitropyridine: A Versatile Synthetic Intermediate

Abstract and Core Tenets

The functionalized pyridine ring is a cornerstone of modern medicinal chemistry, materials science, and agrochemical development. Within this class of heterocycles, compounds bearing multiple, orthogonally reactive functional groups are of paramount importance as they allow for complex molecular architectures to be constructed with precision and efficiency. 5-Bromo-2-fluoro-3-nitropyridine, along with its isomeric congeners, represents a quintessential example of such a high-value building block. The strategic placement of a nitro group, a fluorine atom, and a bromine atom on the pyridine core creates an electron-deficient system ripe for selective chemical transformations.

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of this compound. We will delve into its chemical structure and properties, present a detailed, field-proven synthesis protocol for a key isomer, explore its characteristic reactivity, discuss its applications, and provide critical safety and handling information. The insights herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

Chemical Structure and Physicochemical Profile

The this compound Structure

The core of this molecule is a pyridine ring substituted at key positions to impart specific reactivity. The IUPAC name for the requested compound is This compound .

-

Nitro Group (C3): Acts as a strong electron-withdrawing group, activating the ring for nucleophilic aromatic substitution (SNAr).

-

Fluorine Atom (C2): Serves as an excellent leaving group in SNAr reactions, often displaying preferential reactivity over other halogens.

-

Bromine Atom (C5): Functions as a versatile handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Caption: Chemical structure of this compound.

Physicochemical Data

While specific experimental data for this compound is sparse, the properties of the closely related and commercially available isomer, 5-Bromo-3-fluoro-2-nitropyridine (CAS: 1532517-95-5) , provide a reliable reference point for researchers.

| Property | Value | Source |

| CAS Number | 1532517-95-5 | [1][2][3] |

| Molecular Formula | C₅H₂BrFN₂O₂ | [1][2] |

| Molecular Weight | 220.98 g/mol | [1][2] |

| IUPAC Name | 5-bromo-3-fluoro-2-nitropyridine | [1] |

| SMILES | C1=C(C=NC(=C1F)[O-])Br | [1] |

| InChI Key | YMXQSNGTVXQMLC-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 56.03 Ų | [2] |

| LogP | 1.89 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

Synthesis and Mechanistic Considerations

The synthesis of functionalized pyridines often involves multi-step sequences starting from more common pyridine precursors. A well-documented and robust procedure exists for the synthesis of the isomer 2-Bromo-5-fluoro-3-nitropyridine from 2-hydroxy-3-nitro-5-fluoropyridine, which serves as an excellent case study for the preparation of this class of compounds.[4][5]

Representative Synthesis Workflow

Sources

- 1. 5-Bromo-3-fluoro-2-nitropyridine | C5H2BrFN2O2 | CID 90077976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 5-bromo-3-fluoro-2-nitropyridine | 1532517-95-5 [chemicalbook.com]

- 4. 2-Bromo-5-fluoro-3-nitropyridine | 652160-72-0 [chemicalbook.com]

- 5. 2-Bromo-5-fluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 5-Bromo-2-fluoro-3-nitropyridine: A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Bromo-2-fluoro-3-nitropyridine, a key heterocyclic intermediate in organic synthesis, with a particular focus on its role in the development of novel therapeutics. This document delves into its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and drug discovery.

Core Molecular Attributes

This compound is a substituted pyridine derivative with the molecular formula C₅H₂BrFN₂O₂. Its structure is characterized by a pyridine ring functionalized with a bromine atom at the 5-position, a fluorine atom at the 2-position, and a nitro group at the 3-position.

| Property | Value | Source(s) |

| Molecular Weight | 220.98 g/mol | [1] |

| CAS Number | 886372-98-1 | [2] |

| Appearance | Typically a yellow to light brown crystalline solid | [3] |

| Solubility | Sparingly soluble in water, soluble in common organic solvents like chloroform and methanol | [2] |

The strategic placement of these functional groups imparts a unique electronic and steric profile to the molecule, making it a highly valuable and versatile building block in synthetic chemistry.

Synthesis and Elucidation

While a specific, detailed synthetic protocol for this compound is not widely published in peer-reviewed literature, its synthesis can be logically inferred from established methods for preparing polysubstituted pyridines. A plausible synthetic pathway would likely involve the nitration of a suitable bromofluoropyridine precursor.

A general workflow for the synthesis of a related isomer, 2-Bromo-5-fluoro-3-nitropyridine, provides valuable insights into the potential synthetic strategy. This process typically starts from a hydroxy-nitropyridine derivative.[3]

Experimental Protocol: Synthesis of the Isomeric 2-Bromo-5-fluoro-3-nitropyridine [3]

This protocol for a related isomer illustrates a potential synthetic approach:

-

Starting Material: 2-hydroxy-3-nitro-5-fluoropyridine.

-

Reagents: Phosphorus tribromide (PBr₃) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Procedure:

-

The 2-hydroxy-3-nitro-5-fluoropyridine is treated with phosphorus tribromide and a catalytic amount of DMF.

-

The reaction mixture is heated to 110 °C for approximately 3 hours.

-

Reaction completion is monitored by LC/MS.

-

The reaction is quenched by carefully pouring the mixture into ice.

-

The product is extracted with ethyl acetate.

-

The organic layer is washed sequentially with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and filtered.

-

The solvent is removed under vacuum to yield the product.

-

Structural Elucidation:

The definitive identification of this compound relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the positions of the bromo, fluoro, and nitro substituents.

-

¹³C NMR: The carbon-13 NMR spectrum will exhibit five signals for the pyridine ring carbons. The chemical shifts will be significantly affected by the electron-withdrawing nature of the nitro and fluoro groups, and the electronegativity of the bromine atom. Carbons directly attached to these groups will be deshielded and appear at higher chemical shifts.[4]

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M+) due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in nearly equal abundance), resulting in two peaks of similar intensity (M+ and M+2).[5]

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the functional groups present. Key vibrational frequencies are expected for the aromatic C-H stretching, C=C and C=N ring stretching, and the symmetric and asymmetric stretching of the NO₂ group.[5][6]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is primarily dictated by the interplay of its three functional groups on the electron-deficient pyridine ring.

Nucleophilic Aromatic Substitution (SNAr):

The pyridine ring is rendered highly electron-deficient by the strongly electron-withdrawing nitro group and the electronegative fluorine atom. This makes the ring susceptible to nucleophilic attack, a cornerstone of its synthetic utility.

-

Regioselectivity: Nucleophilic attack is most likely to occur at the 2-position (bearing the fluorine atom) and the 6-position. The fluorine atom is an excellent leaving group in SNAr reactions, often being displaced by a variety of nucleophiles such as amines, alkoxides, and thiolates. The bromine at the 5-position is less activated towards direct nucleophilic displacement.

-

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the delocalization of the negative charge onto the electron-withdrawing nitro group.

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr) on this compound.

Cross-Coupling Reactions:

The bromine atom at the 5-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl groups.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications, particularly in the development of kinase inhibitors.[7][8][9] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[10]

The pyridine scaffold is a common feature in many kinase inhibitors, as it can form key hydrogen bond interactions within the ATP-binding site of the kinase. The functional groups on this compound offer multiple points for diversification to optimize the potency, selectivity, and pharmacokinetic properties of the final drug candidate.

-

The fluoro group can be displaced by various nucleophiles to introduce different side chains that can interact with specific pockets of the kinase active site.

-

The bromo group allows for the introduction of larger aromatic or heteroaromatic moieties through cross-coupling reactions, which can enhance binding affinity and modulate solubility.

-

The nitro group can be readily reduced to an amino group, which can then be further functionalized or used to form fused heterocyclic ring systems, a common strategy in the design of kinase inhibitors.[7]

A notable application of related bromonitropyridines is in the synthesis of Pazopanib, a multi-targeted receptor tyrosine kinase inhibitor.[7]

Safety and Handling

As with any halogenated and nitrated aromatic compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Hazard Statements: Based on data for similar compounds, it is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It may also cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of reactive sites allows for a wide range of chemical transformations, making it an invaluable tool for the synthesis of novel and complex molecules. A thorough understanding of its chemical properties, reactivity, and safe handling is crucial for its effective application in the development of the next generation of therapeutics.

References

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

-

PrepChem.com. (n.d.). Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 5-Bromo-3-fluoro-2-nitropyridine. Retrieved January 6, 2026, from [Link]

- Metcalfe, M., & Metcalfe, E. (2013). Basic 1H- and 13C-NMR Spectroscopy. De Gruyter.

- Shevelev, S. A., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5698.

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 6, 2026, from [Link]

-

Georganics. (n.d.). 5-Bromo-3-fluoro-2-nitropyridine - High purity | EN. Retrieved January 6, 2026, from [Link]

- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195.

- ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(21), 15593-15639.

-

eCampusOntario Pressbooks. (n.d.). 11: Infrared Spectroscopy and Mass Spectrometry. Retrieved January 6, 2026, from [Link]

-

Thieme. (n.d.). 4. 13C NMR Spectroscopy. Retrieved January 6, 2026, from [Link]

Sources

- 1. 5-Bromo-3-fluoro-2-nitropyridine | C5H2BrFN2O2 | CID 90077976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Bromo-5-fluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ecampusontario.pressbooks.pub [ecampusontario.pressbooks.pub]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

5-Bromo-2-fluoro-3-nitropyridine solubility in organic solvents

An In-depth Technical Guide to the Solubility of 5-Bromo-2-fluoro-3-nitropyridine in Organic Solvents

Authored by a Senior Application Scientist

Abstract

This compound is a key heterocyclic building block in medicinal chemistry and drug discovery, valued for its utility in creating complex molecular architectures. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. It offers a detailed experimental protocol for solubility assessment, discusses the critical factors influencing solubility, and provides a framework for the systematic evaluation of this crucial physicochemical property. This document is intended for researchers, scientists, and drug development professionals who handle this and similar compounds.

Introduction to this compound and the Significance of Solubility

This compound is a substituted pyridine derivative with a molecular formula of C₅H₂BrFN₂O₂ and a molecular weight of approximately 220.99 g/mol .[1] Its structure, featuring an electron-withdrawing nitro group, a bromine atom, and a fluorine atom on the pyridine ring, makes it a versatile reagent in cross-coupling reactions and nucleophilic aromatic substitution. These reactions are fundamental in the synthesis of novel pharmaceutical compounds.

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical parameter that influences various stages of the drug development process.[2][3] Poor solubility can lead to challenges in:

-

Reaction kinetics and yield: Inhomogeneous reaction mixtures can result in slower reaction rates and lower product yields.

-

Purification: The choice of solvent for crystallization, a common purification technique, is dictated by the compound's solubility profile at different temperatures.

-

Formulation: For a drug to be effective, it must be in a dissolved state to be absorbed by the body.[4]

-

Analytical characterization: Many analytical techniques require the sample to be dissolved in a suitable solvent.

Therefore, a systematic approach to determining the solubility of this compound in a range of organic solvents is not just a matter of good laboratory practice but a fundamental necessity for efficient and successful drug discovery and development.

Theoretical Considerations for the Solubility of this compound

The principle of "like dissolves like" provides a foundational framework for predicting the solubility of a compound. The molecular structure of this compound suggests a moderate to low polarity. The presence of the polar nitro group and the electronegative fluorine and nitrogen atoms in the pyridine ring introduces polar character. However, the molecule also possesses a significant non-polar component due to the brominated aromatic ring.

Based on its structure, we can hypothesize its solubility in different classes of organic solvents:

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide, Dimethyl Sulfoxide): These solvents are likely to be effective at dissolving this compound. Their polarity can interact with the polar functionalities of the molecule, while their aprotic nature prevents hydrogen bonding interactions that could hinder dissolution.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): While the polarity of these solvents is favorable, their ability to form hydrogen bonds might lead to slightly lower solubility compared to polar aprotic solvents, as the solute-solvent interactions may not be as strong as the solvent-solvent interactions.

-

Non-polar Solvents (e.g., Hexane, Toluene, Dichloromethane): The solubility in non-polar solvents is expected to be lower. However, the presence of the bromo- and fluoro-substituents may allow for some degree of solubility in chlorinated solvents like dichloromethane.

-

Ethers (e.g., Diethyl ether, Tetrahydrofuran): These solvents have intermediate polarity and are often good at dissolving a wide range of compounds. It is anticipated that this compound will exhibit moderate solubility in these solvents.

While these theoretical considerations provide a useful starting point, experimental determination remains the gold standard for obtaining accurate solubility data.

Experimental Determination of Solubility: A Step-by-Step Protocol

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[5] The following protocol is a self-validating system designed to ensure accuracy and reproducibility.

Materials and Equipment

-

This compound (ensure purity is documented)

-

A selection of organic solvents (HPLC grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, compatible with the chosen solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol

-

Preparation of Vials: Add an excess amount of this compound to several vials. The "excess" should be enough to ensure that a saturated solution is formed and that solid material remains at the end of the experiment.

-

Addition of Solvent: Accurately dispense a known volume of the selected organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For finer particles, centrifugation at a moderate speed for 10-15 minutes is recommended to pellet the solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. It is crucial not to disturb the solid at the bottom of the vial.

-

Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles that could lead to an overestimation of solubility.

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method. A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

Calculation: Calculate the solubility of this compound in the specific solvent based on the concentration determined by HPLC and the dilution factor.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner. A table is an effective way to summarize the results for different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent Class | Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Aprotic | Acetone | 20.7 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 37.5 | [Experimental Value] | [Calculated Value] | |

| Dimethylformamide | 36.7 | [Experimental Value] | [Calculated Value] | |

| Dimethyl Sulfoxide | 46.7 | [Experimental Value] | [Calculated Value] | |

| Polar Protic | Methanol | 32.7 | [Experimental Value] | [Calculated Value] |

| Ethanol | 24.5 | [Experimental Value] | [Calculated Value] | |

| Non-polar | Toluene | 2.4 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 9.1 | [Experimental Value] | [Calculated Value] | |

| Ethers | Tetrahydrofuran | 7.5 | [Experimental Value] | [Calculated Value] |

The interpretation of the results should correlate the observed solubility with the physicochemical properties of the solvents, such as polarity (dielectric constant), hydrogen bonding capability, and molecular size. This analysis will provide a deeper understanding of the solute-solvent interactions governing the solubility of this compound.

Safety and Handling

This compound and its related compounds are classified as irritants.[6][7] It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] It may also cause respiratory irritation.[1][6] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All handling of the solid and its solutions should be performed in a well-ventilated fume hood.[8][9]

Conclusion

While readily available quantitative data on the solubility of this compound in organic solvents is limited, this guide provides a robust framework for its experimental determination. By combining theoretical considerations with a detailed and validated experimental protocol, researchers can generate reliable solubility data. This information is indispensable for the efficient use of this important building block in synthetic chemistry and for making informed decisions during the drug development process. The principles and methodologies outlined in this guide are broadly applicable to the solubility assessment of other novel chemical entities.

References

-

PubChem. 5-Bromo-3-fluoro-2-nitropyridine. National Center for Biotechnology Information. [Link]

-

Loba Chemie. (2019). 5-BROMO-2-NITROPYRIDINE Extra Pure MSDS. [Link]

-

Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen. [Link]

-

Georganics. 5-Bromo-3-fluoro-2-nitropyridine. [Link]

-

Semantic Scholar. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Link]

Sources

- 1. 5-Bromo-3-fluoro-2-nitropyridine | C5H2BrFN2O2 | CID 90077976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. lobachemie.com [lobachemie.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

5-Bromo-2-fluoro-3-nitropyridine spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 5-Bromo-2-fluoro-3-nitropyridine

This guide provides a comprehensive technical overview of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of this compound (CAS No: 886372-98-1).[1] Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data repository. It offers predictive analysis based on first principles and data from analogous structures, explaining the causal relationships between the molecule's structure and its spectral output. The protocols and interpretive workflows herein are designed to serve as self-validating systems for confirming the identity, purity, and structural integrity of this critical chemical intermediate.

Molecular Structure and Spectroscopic Implications

This compound is a highly functionalized heterocyclic compound. Its spectroscopic character is dictated by the interplay of its constituent parts: the pyridine ring, a strong electron-withdrawing nitro group (-NO₂), and two halogen substituents with opposing electronic effects (the inductively withdrawing fluoro group, -F, and the bromo group, -Br).

The arrangement of these groups creates a distinct electronic environment that is directly interrogated by spectroscopic methods:

-

Electron Density: The powerful electron-withdrawing nature of the nitro group, combined with the electronegativity of the fluorine and the nitrogen heteroatom, renders the pyridine ring electron-deficient. This has a profound deshielding effect on the ring protons and carbons, pushing their NMR signals to higher chemical shifts (downfield).

-

Vibrational Modes: The specific bonds within the molecule (C-F, C-Br, N=O, C=N, C=C) will absorb infrared radiation at characteristic frequencies, providing a molecular "fingerprint."

-

Mass-to-Charge Ratio: The molecule's specific mass, including the distinct isotopic signature of bromine, and its predictable fragmentation under ionization energy, allows for unambiguous confirmation by mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural elucidation of this compound in solution. Due to the presence of magnetically active nuclei (¹H, ¹³C, ¹⁹F), a suite of NMR experiments can provide a complete picture of the molecular framework.

Expertise & Causality: Predicted NMR Data

The substitution pattern leaves two protons on the aromatic ring. Their chemical environment is highly differentiated, leading to a predictable spectrum.

¹H NMR: The two protons are at the C4 and C6 positions.

-

H6 (proton adjacent to Nitrogen): This proton is expected to be the most downfield. It is deshielded by the adjacent electronegative nitrogen atom and is influenced by the electron-withdrawing groups through the ring system.

-

H4 (proton between Bromo and Nitro groups): This proton is also significantly deshielded due to the proximity of the bromo and nitro groups.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent probe for fluorinated compounds.[2][3] The chemical shift of the fluorine atom at the C2 position will be influenced by the adjacent nitro group and the overall electronic structure of the ring.

¹³C NMR: The spectrum will show five distinct signals for the aromatic carbons, with chemical shifts influenced by the attached substituents. Carbons directly bonded to electronegative atoms (C2-F, C3-NO₂, C5-Br) will be significantly affected.

Table 1: Predicted NMR Spectral Data (in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| ¹H | ||||

| H6 | ~8.6 - 8.8 | Doublet (d) | JH6-H4 ≈ 2-3 Hz | Deshielded by adjacent nitrogen and meta-coupled to H4. |

| H4 | ~8.2 - 8.4 | Doublet of Doublets (dd) | JH4-H6 ≈ 2-3 Hz, JH4-F2 ≈ 4-6 Hz | Deshielded by adjacent Br and NO₂ groups; coupled to H6 and the C2-Fluorine. |

| ¹⁹F | ~(-65) - (-75) | Doublet (d) | JF2-H4 ≈ 4-6 Hz | Influenced by ortho-nitro group; coupled to H4. |

| ¹³C | ~110 - 160 | Various | Various JC-F | A complex spectrum with five distinct aromatic signals. The C-F coupling will be prominent for several carbons.[4] |

Protocol: Acquiring High-Resolution NMR Spectra

This protocol ensures the acquisition of high-quality, verifiable data.

Instrumentation:

-

NMR Spectrometer (400 MHz or higher recommended for better resolution).

-

5 mm NMR tubes.

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh ~10-15 mg of this compound and dissolve it in ~0.6 mL of CDCl₃ in a clean, dry vial.

-

Transfer: Transfer the solution to an NMR tube.

-

Instrument Setup: Insert the sample into the spectrometer. Lock the instrument on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical solvent peak).

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Set spectral width to cover the aromatic region (~0-10 ppm).

-

Use a 30° pulse angle and a relaxation delay of 2 seconds.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹⁹F NMR Acquisition:

-

Switch the probe to the ¹⁹F channel.

-

Acquire a proton-decoupled ¹⁹F spectrum. This simplifies the spectrum to a singlet, confirming the presence of a single fluorine environment.

-

Acquire a proton-coupled ¹⁹F spectrum to observe the JF-H coupling, which is crucial for structural confirmation.[5]

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

Visualization: NMR Data Interpretation Workflow

Caption: Workflow for NMR-based structural confirmation.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. The spectrum provides a "fingerprint" unique to the molecule's vibrational modes.

Expertise & Causality: Predicted IR Absorptions

The vibrational modes of this compound are heavily influenced by its substituents. Halogenation and the presence of the nitro group lead to distinct, identifiable peaks.[6]

Table 2: Predicted Characteristic IR Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

|---|---|---|---|

| 1520 - 1560 | Asymmetric N=O Stretch | Strong | Characteristic, strong absorption for aromatic nitro compounds. |

| 1340 - 1370 | Symmetric N=O Stretch | Strong | The second key indicator for the nitro functional group. |

| 1580 - 1610 | Aromatic C=C/C=N Stretch | Medium | Vibrations from the pyridine ring itself.[7] |

| 1200 - 1250 | C-F Stretch | Strong | A strong C-F bond absorption, typical for aryl fluorides. |

| ~3100 | Aromatic C-H Stretch | Weak-Medium | Stretching vibrations of the two C-H bonds on the ring. |

| 1000 - 1100 | C-Br Stretch | Medium | The C-Br bond vibration, typically in this region. |

Protocol: Acquiring an FTIR Spectrum

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Step-by-Step Methodology:

-

Background Scan: Ensure the ATR crystal is clean. Run a background scan to record the ambient spectrum (air), which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

-

Acquisition: Scan the sample over the range of 4000-600 cm⁻¹. Co-add at least 32 scans to improve the signal-to-noise ratio.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation, confirming the elemental composition and connectivity.

Expertise & Causality: Predicted Mass Spectrum

Upon ionization (typically via Electron Impact, EI), the molecule will form a molecular ion (M⁺•). The most critical diagnostic feature will be the isotopic pattern of bromine.

-

Molecular Ion (M⁺•): The molecular weight of C₅H₂BrFN₂O₂ is approximately 220.9 g/mol .[8]

-

Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show two peaks for the molecular ion: one for the molecule containing ⁷⁹Br (M⁺•) and another of almost equal intensity at two mass units higher for the molecule containing ⁸¹Br ([M+2]⁺•). This signature is definitive proof of a single bromine atom in the molecule.[9]

-

Fragmentation: The molecular ion is a radical cation that can undergo fragmentation. The weakest bonds are likely to break, or stable neutral molecules can be lost. Common fragmentation patterns for such structures include the loss of NO₂ (a stable radical, mass 46) or the cleavage of the C-Br bond.[10][11]

Table 3: Predicted Key Mass Spectrometry Fragments (EI)

| m/z Value | Ion/Fragment | Rationale |

|---|---|---|

| 220 / 222 | [C₅H₂⁷⁹BrFN₂O₂]⁺• / [C₅H₂⁸¹BrFN₂O₂]⁺• | Molecular ion peak cluster (M⁺•, [M+2]⁺•), showing the characteristic 1:1 bromine isotopic pattern. |

| 174 / 176 | [M - NO₂]⁺ | Loss of the nitro group (46 Da), a very common fragmentation pathway for nitroaromatics. |

| 141 | [M - Br]⁺ | Loss of the bromine radical (79 or 81 Da). The peak at 141 corresponds to the loss of ⁷⁹Br. |

| 125 | [M - NO₂ - F]⁺ | Subsequent loss of a fluorine radical from the [M-NO₂]⁺ fragment. |

Visualization: Predicted Fragmentation Pathway

Caption: Key fragmentation pathways for this compound in EI-MS.

Protocol: Acquiring a Mass Spectrum

Instrumentation:

-

Mass Spectrometer coupled with a Gas Chromatograph (GC-MS) or with a direct insertion probe.

Step-by-Step Methodology (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

-

GC Method:

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.

-

Carrier Gas: Helium.

-

-

MS Method:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230 °C.

-

-

Injection & Analysis: Inject 1 µL of the sample solution. The GC will separate the compound from any volatile impurities before it enters the mass spectrometer for analysis.

-

Data Analysis: Examine the total ion chromatogram (TIC) to find the peak corresponding to the compound. Analyze the mass spectrum of that peak, paying close attention to the molecular ion and the bromine isotopic pattern.

Summary and Conclusion

The structural confirmation of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. The predicted spectral data provides a clear roadmap for researchers: ¹H NMR should reveal two distinct aromatic signals with characteristic couplings, FTIR will confirm the presence of the critical nitro and C-F functional groups, and MS will verify the molecular weight with the unmistakable 1:1 isotopic pattern of a monobrominated compound. By following the detailed protocols and interpretive logic outlined in this guide, scientists can confidently validate the structure and purity of this important chemical entity, ensuring the integrity of their downstream applications.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 19F chemical library and 19F-NMR for a weakly bound complex structure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biophysics.org [biophysics.org]

- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives<sup>†</sup> [cjcp.ustc.edu.cn]

- 7. researchgate.net [researchgate.net]

- 8. 5-Bromo-3-fluoro-2-nitropyridine | C5H2BrFN2O2 | CID 90077976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. youtube.com [youtube.com]

5-Bromo-2-fluoro-3-nitropyridine reactivity and stability

An In-Depth Technical Guide to the Reactivity and Stability of 5-Bromo-2-fluoro-3-nitropyridine

Abstract

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique arrangement of substituents—a bromine atom, a fluorine atom, and a nitro group on a pyridine core—provides a versatile platform for complex molecular synthesis. The electron-deficient nature of the pyridine ring, further activated by the potent electron-withdrawing nitro group, imparts distinct reactivity profiles to the two halogen atoms. This guide offers a comprehensive technical overview of the reactivity and stability of this compound, providing field-proven insights for its strategic application in complex synthetic workflows.

Introduction and Molecular Profile

This compound (CAS No. 886372-98-1) is a key building block in organic synthesis.[1] Its utility stems from the orthogonal reactivity of its two halogen substituents, which can be selectively addressed under different reaction conditions. The fluorine atom at the C2 position and the bromine atom at the C5 position allow for sequential functionalization, making it an invaluable scaffold for building molecular diversity.

Molecular Structure and Properties:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 886372-98-1[1] |

| Molecular Formula | C₅H₂BrFN₂O₂ |

| Molecular Weight | 220.98 g/mol [2] |

| SMILES | O=C1=C(F)N=CC(Br)=C1 |

The pyridine nitrogen and the C3-nitro group strongly withdraw electron density from the aromatic ring, rendering it highly electrophilic. This electronic feature is the primary determinant of the compound's reactivity, particularly towards nucleophiles.

Reactivity and Synthetic Applications

The primary value of this compound lies in the differential reactivity of the C-F and C-Br bonds. This allows for a two-stage functionalization strategy: a nucleophilic aromatic substitution (SNAr) to displace the highly activated fluoride, followed by a transition-metal-catalyzed cross-coupling reaction at the bromide position.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is the hallmark reaction for this substrate. The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4]

Regioselectivity: The C2 position is significantly more activated towards nucleophilic attack than the C5 position. This is due to two key factors:

-

Electronic Activation: The C2-fluoro group is positioned ortho to both the ring nitrogen and the C3-nitro group. Both groups exert a strong electron-withdrawing effect, stabilizing the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at C2.[3][5]

-

Leaving Group Ability: In SNAr reactions on electron-deficient rings, fluoride is an excellent leaving group. The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom highly electrophilic and accelerating the initial nucleophilic attack.[6][7]

Consequently, reactions with a wide range of nucleophiles (amines, alkoxides, thiols) will overwhelmingly favor the displacement of the fluoride ion, leaving the bromide intact for subsequent transformations.

Caption: General mechanism for SNAr on this compound.

Palladium-Catalyzed Cross-Coupling Reactions

After the SNAr reaction at the C2 position, the remaining C5-bromo substituent serves as a handle for carbon-carbon or carbon-heteroatom bond formation via transition-metal catalysis. The C-Br bond is significantly more reactive in standard palladium-catalyzed cross-coupling reactions (like Suzuki-Miyaura and Sonogashira) than a C-F bond.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the C5 position of the pyridine ring and various aryl or vinyl groups using a boronic acid or ester.[8][9] This is a robust method for constructing biaryl structures, which are prevalent in pharmaceuticals.[10]

-

Sonogashira Coupling: This reaction couples the C5-bromo position with a terminal alkyne, providing access to alkynyl-pyridines.[11][12] These products are versatile intermediates that can undergo further transformations.[13]

This orthogonal reactivity is summarized below:

| Reaction Type | Primary Reactive Site | Leaving Group | Typical Reagents |

| Nucleophilic Aromatic Substitution (SNAr) | C2-F | F⁻ | Amines, Alkoxides, Thiols |

| Suzuki-Miyaura Coupling | C5-Br | Br⁻ | Ar-B(OH)₂, Pd catalyst, Base |

| Sonogashira Coupling | C5-Br | Br⁻ | Terminal Alkyne, Pd/Cu catalyst, Base |

Stability Profile and Handling

Proper handling and storage are crucial to maintain the integrity of this compound.

-

Chemical Stability: The compound is generally stable under recommended storage conditions (cool, dry, well-ventilated area).[14] However, due to its structure, certain precautions are necessary:

-

Acidic Conditions: Fluoropyridines can be susceptible to hydrolysis in acidic media, which could lead to the formation of the corresponding hydroxypyridine.[15]

-

Strong Bases/Nucleophiles: As discussed, the compound readily reacts with nucleophiles. Storage away from strong bases is recommended to prevent unintended reactions.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[14]

-

-

Thermal Stability: Nitroaromatic compounds can be thermally sensitive and may decompose upon heating.[16] While specific data for this compound is not widely available, it is prudent to handle it with care at elevated temperatures. Thermal analysis techniques like Thermogravimetric Analysis (TGA) would be required to precisely determine its decomposition temperature.[17][18]

-

Safety and Handling:

-

This compound and related structures are classified as irritants. They may cause skin, eye, and respiratory irritation.[14][19]

-

Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.

-

All manipulations should be performed in a well-ventilated fume hood.

-

Experimental Protocols

The following protocols are representative examples of the key transformations discussed. Researchers should perform their own optimization based on the specific nucleophile or coupling partner used.

Protocol 1: Nucleophilic Aromatic Substitution with an Amine (e.g., Morpholine)

This protocol describes the selective displacement of the C2-fluoride.

Caption: General workflow for an SNAr experiment.

Step-by-Step Methodology:

-

To a stirred solution of this compound (1.0 eq.) in an anhydrous aprotic solvent like DMF or DMSO (approx. 0.2 M concentration), add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq.).

-

Add the desired amine nucleophile (e.g., morpholine) (1.1 eq.) dropwise at room temperature.

-

Heat the reaction mixture to 80–100 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, allow the mixture to cool to room temperature and pour it into ice-water.

-

Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-amino-5-bromo-3-nitropyridine product.

Protocol 2: Suzuki-Miyaura Cross-Coupling of the SNAr Product

This protocol describes the functionalization of the C5-bromide.

Step-by-Step Methodology:

-

In a reaction vessel, combine the 2-substituted-5-bromo-3-nitropyridine (from Protocol 1) (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

-

Add a solvent mixture, typically 1,4-dioxane/water or DME/water.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq.) or PdCl₂(dppf) (0.05 eq.), under a positive pressure of inert gas.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the layers and extract the aqueous phase with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to afford the 5-aryl-2-substituted-3-nitropyridine.[8]

Conclusion

This compound is a powerful and versatile building block for modern organic synthesis. Its well-defined and orthogonal reactivity allows for the selective and sequential introduction of diverse functional groups. A thorough understanding of its reactivity—dominated by nucleophilic aromatic substitution at the C2-fluoride and palladium-catalyzed cross-coupling at the C5-bromide—is essential for its effective use. By leveraging this predictable reactivity and adhering to proper handling and stability protocols, researchers can efficiently construct complex molecular architectures for applications in drug discovery and materials science.

References

-

Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. University of Southampton. Retrieved January 6, 2026, from [Link]

-

Gonçalves, J. M., et al. (1995). Enthalpies of combustion of 4-nitropyridine N-oxide and pyridine-3-carboxylic acid N-oxide: the dissociation enthalpies of the N—O bonds in pyridine N-oxide derivatives. The Journal of Chemical Thermodynamics. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 5-Bromo-3-fluoro-2-nitropyridine. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

Zheng, D., et al. (n.d.). Exploring Fluoropyridine Electrolytes in Li-S Batteries: Balancing Performance and Stability across Temperatures. OSTI.GOV. Retrieved January 6, 2026, from [Link]

-

Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution. Retrieved January 6, 2026, from [Link]

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

-

Organic Chemistry Explained. (2024, February 16). Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024 [Video]. YouTube. Retrieved January 6, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. Retrieved January 6, 2026, from [Link]

-

Ali, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). Thermal degradation steps and temperatures details. Retrieved January 6, 2026, from [Link]

-

Defense Technical Information Center. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds. Retrieved January 6, 2026, from [Link]

-

Gontarska, M., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules. Retrieved January 6, 2026, from [Link]

-

Šačkus, A., et al. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Chemija. Retrieved January 6, 2026, from [Link]

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved January 6, 2026, from [Link]

-

Organic Chemistry Explained. (2023, January 17). Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism [Video]. YouTube. Retrieved January 6, 2026, from [Link]

-

University of Iowa. (n.d.). SUPPORTING INFORMATION Fluorination and Hydrolytic Stability of Water-Soluble Platinum Complexes with a Borane-Bridged. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 2-Fluoropyridine. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (2017). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved January 6, 2026, from [Link]

-

OSTI.GOV. (2025). Exploring Fluoropyridine Electrolytes in Li–S Batteries: Balancing Performance and Stability across Temperatures. Retrieved January 6, 2026, from [Link]

-

Wu, P., et al. (2022). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. Molecules. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... Retrieved January 6, 2026, from [Link]

Sources

- 1. 886372-98-1|this compound|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. vapourtec.com [vapourtec.com]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 10. researchgate.net [researchgate.net]

- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. jubilantingrevia.com [jubilantingrevia.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. 5-Bromo-3-fluoro-2-nitropyridine | C5H2BrFN2O2 | CID 90077976 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Safe Handling of 5-Bromo-2-fluoro-3-nitropyridine

This document provides an in-depth technical overview of the safety considerations, handling protocols, and emergency procedures for 5-Bromo-2-fluoro-3-nitropyridine (CAS No. 886372-98-1). As a key building block in medicinal chemistry and drug discovery, understanding its chemical profile is paramount for ensuring laboratory safety. This guide moves beyond a standard Safety Data Sheet (SDS) to offer practical, field-proven insights for researchers, scientists, and drug development professionals. The causality behind each safety recommendation is explained to empower users with a comprehensive understanding of the risks and mitigation strategies.

Core Hazard Profile and GHS Classification

This compound is a substituted pyridine derivative. The presence of a nitro group, along with halogen atoms (bromine and fluorine) on the pyridine ring, defines its reactivity and toxicological profile. While specific toxicological data for this exact compound is limited, a conservative approach based on extensive data from structurally similar halogenated nitropyridines dictates its classification.[1][2][3] The compound is classified as a hazardous substance under the Globally Harmonized System (GHS).

The primary hazards are associated with its irritant properties.[4][5][6] It is crucial to recognize that as a solid powder, the primary route of exposure in a laboratory setting is through the inhalation of fine dust and direct contact with the skin and eyes.[3]

Table 1: GHS Classification for this compound

| Hazard Class | Hazard Code | Hazard Statement | GHS Pictogram | Signal Word |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | Warning | |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | (as above) | (as above) |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | (as above) | (as above) |

| Acute Toxicity, Oral (Assumed) | H302 | Harmful if swallowed | (as above) | (as above) |

Note: The GHS classification is based on aggregated data from similar chemical structures and is a predictive assessment to ensure the highest level of safety.[4]

Toxicological Impact and Routes of Exposure

Understanding why this compound is hazardous is key to its safe handling. The electrophilic nature of the pyridine ring, enhanced by the electron-withdrawing nitro group, makes it reactive toward biological nucleophiles found in skin, eyes, and mucous membranes.

-

Skin Irritation (H315): Upon contact, the compound can lead to localized inflammation, redness, and discomfort.[2] Prolonged or repeated exposure can exacerbate this effect. The mechanism is believed to involve disruption of the skin barrier and interaction with proteins in the epidermis. Therefore, preventing direct skin contact is a primary safety objective.

-

Serious Eye Irritation (H319): The eyes are particularly vulnerable. Direct contact with the solid powder or its dust can cause significant irritation, pain, and redness.[1] The causality lies in the rapid interaction of the chemical with the sensitive tissues of the cornea and conjunctiva. Immediate and thorough irrigation is critical to prevent potential long-term damage.

-

Respiratory Irritation (H335): As a fine powder, the compound can be easily aerosolized during weighing or transfer.[3] Inhalation of these airborne particles can irritate the mucous membranes of the entire respiratory tract, from the nose and throat down to the lungs, leading to coughing, sneezing, and shortness of breath.[2][3] This is a direct chemical irritation of the tissues.

-

Ingestion (H302 - Assumed): While accidental ingestion is rare in a controlled laboratory setting, it is presumed to be harmful.[4] Standard laboratory practice of never eating, drinking, or smoking in the lab mitigates this risk entirely.[2][7]

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach, starting with engineering controls and supplemented by robust PPE, is essential for safe handling. This follows the established hierarchy of controls to minimize exposure.

Engineering Controls: The First Line of Defense

The single most effective engineering control is the mandatory use of a properly functioning and certified chemical fume hood .[8] All operations that may generate dust, including weighing, transferring, and preparing solutions, must be performed within a fume hood. This captures airborne particles at the source, preventing inhalation and minimizing contamination of the general lab environment.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for engineering controls but is required to protect from residual risks and in case of accidental contact. The selection of appropriate PPE is a critical, non-negotiable step.

Caption: PPE selection decision tree for handling the compound.

-

Eye and Face Protection: Wear tightly fitting chemical safety goggles conforming to EU EN166 or US ANSI Z87.1 standards.[5][9] A face shield should be worn over goggles when handling larger quantities or when there is an increased risk of splashing.

-

Skin Protection: Wear a standard laboratory coat with sleeves fully extended and fastened. Use chemically resistant gloves, such as nitrile, and inspect them for tears or holes before each use.[9] Contaminated gloves should be removed using the proper technique and disposed of as chemical waste.

-

Respiratory Protection: When work is conducted within a fume hood, respiratory protection is generally not required. However, for emergency situations like a large spill cleanup outside of a hood, an N95-rated (or higher) dust respirator is necessary.[3]

Emergency Response Protocols

Immediate and correct action during an emergency is critical to minimizing harm. All personnel must be familiar with these procedures and the location of safety equipment.

Caption: Workflow for first aid response to exposure.

Protocol 4.1: First-Aid Measures

-

If Inhaled: Immediately move the affected person to fresh air and keep them in a position comfortable for breathing.[1][5][8] If the person feels unwell, seek medical advice.[1]

-

If on Skin: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes.[5][8] If skin irritation occurs, get medical advice.[2]

-

If in Eyes: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[1][2][5] Remove contact lenses if present and easy to do so. Continue rinsing.[1][2][5] Seek immediate medical attention.[10]

-

If Swallowed: Rinse the mouth with water. Do NOT induce vomiting.[5][8] Call a physician or poison control center immediately.[10]

Protocol 4.2: Accidental Release (Spill) Procedure

-

Alert & Evacuate: Alert personnel in the immediate area and evacuate if the spill is large.

-

Don PPE: Before cleanup, don the appropriate PPE, including an N95 respirator, chemical goggles, gloves, and a lab coat.[3][10]

-

Contain & Clean: Do not use water to clean up a dry spill as it may create a slurry that is harder to manage. Use a dry cleanup method.[10] Gently sweep or shovel the material into a clearly labeled, sealable waste container.[10] Avoid actions that generate dust.[10] A high-efficiency vacuum cleaner designed for hazardous dust can also be used.

-

Decontaminate: Wipe the spill area with a damp cloth (using a solvent like alcohol, if appropriate), then wash with soap and water.

-

Dispose: Dispose of the sealed container, contaminated clothing, and cleaning materials as hazardous chemical waste according to institutional and local regulations.[5]

Safe Handling and Storage Procedures

Proactive measures during routine handling and storage are the foundation of a safe laboratory environment.

Handling

-

Always handle this compound within a chemical fume hood.[8]

-

Avoid all personal contact.[10]

-